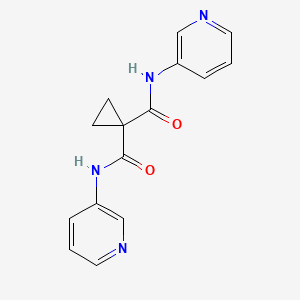
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide, also known as DPC, is a cyclic amide compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields, including cancer research and neuroscience.
Mechanism of Action
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide exerts its biological effects by inhibiting the activity of a protein called PARP-1, which is involved in DNA repair processes. By inhibiting PARP-1 activity, this compound causes DNA damage and induces apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects and improve insulin sensitivity. It has also been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this protein. However, this compound has been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound and related compounds. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the field of neurodegenerative disorders. Additionally, further research is needed to better understand the molecular mechanisms underlying the biological effects of this compound, which could lead to the development of more targeted and effective therapies.
Synthesis Methods
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate, followed by the reaction of the resulting product with cyclopropanamine. The final product is obtained by the reaction of the intermediate product with pyridine-3-carboxylic acid.
Scientific Research Applications
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-13(18-11-3-1-7-16-9-11)15(5-6-15)14(21)19-12-4-2-8-17-10-12/h1-4,7-10H,5-6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFABUDLILRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)